molecular formula C8H6BrF B1284434 4-Bromo-2-fluoro-1-vinylbenzene CAS No. 627463-17-6

4-Bromo-2-fluoro-1-vinylbenzene

Cat. No.: B1284434
CAS No.: 627463-17-6
M. Wt: 201.04 g/mol
InChI Key: UTDQHQCPWHTKLM-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-1-vinylbenzene (CAS RN: 627463-17-6) is a halogenated aromatic compound featuring a bromine atom at the 4-position, a fluorine atom at the 2-position, and a vinyl group (-CH=CH₂) at the 1-position of the benzene ring. Its molecular formula is C₈H₅BrF, with a molecular weight of 215.03 g/mol. The compound is characterized by its distinct electronic and steric properties, owing to the electron-withdrawing effects of bromine and fluorine, combined with the π-electron-rich vinyl group. This structure renders it highly reactive in cross-coupling reactions, such as the Heck reaction, where the vinyl group participates in catalytic cycles to form carbon-carbon bonds . The compound is typically available at 95% purity and is utilized in pharmaceutical and materials science research as a versatile synthetic intermediate .

Properties

IUPAC Name

4-bromo-1-ethenyl-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDQHQCPWHTKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586562
Record name 4-Bromo-1-ethenyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627463-17-6
Record name 4-Bromo-1-ethenyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-fluoro-1-vinylbenzene can be synthesized through a multi-step process involving the reaction of vinyl magnesium chloride with 4-bromo-2-fluoro-1-iodobenzene. The reaction is typically carried out in the presence of zinc chloride, bis-triphenylphosphine-palladium (II) chloride, and triphenylphosphine in tetrahydrofuran (THF) at temperatures ranging from -5°C to 20°C . The reaction mixture is stirred for 4-6 hours until completion, as confirmed by high-performance liquid chromatography (HPLC) .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The reaction mixture is quenched into a pre-cooled mixture of pentane, water, and concentrated hydrochloric acid. The organic layer is then separated, washed with water, and concentrated under reduced pressure. The crude product is purified by vacuum distillation at 0.1-0.2 mm Hg, yielding a light yellow liquid with a boiling point of 45-50°C .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-1-vinylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-1-vinylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes further reactions, leading to the formation of substituted benzene derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The reactivity and applications of halogenated benzene derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of 4-bromo-2-fluoro-1-vinylbenzene with structurally related compounds:

Compound Name Molecular Formula Substituents Key Functional Groups Reactivity Notes References
This compound C₈H₅BrF Br (4), F (2), vinyl (1) Vinyl, Br, F High reactivity in Heck reactions
1-Bromo-2-[[(3-chloro-4-fluorophenyl)thio]methyl]-4-fluorobenzene C₁₃H₈BrClF₂S Br (1), F (4), Cl (3), thioether Thioether, Br, F, Cl Steric hindrance from thioether limits coupling reactions
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene C₇H₅BrFNO₃ Br (1), F (3), NO₂ (4), OCH₃ (2) Nitro, methoxy, Br, F Nitro group deactivates ring; electrophilic substitution hindered
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene C₇H₃BrF₄O Br (4), F (2), OCF₃ (1) Trifluoromethoxy, Br, F Strong electron-withdrawing OCF₃ enhances stability but reduces nucleophilicity
3-Bromo-4-fluorotoluene C₇H₆BrF Br (3), F (4), CH₃ (1) Methyl, Br, F Methyl group donates electrons, increasing ring reactivity toward electrophiles
1-Bromo-2-chloro-4-fluorobenzene C₆H₃BrClF Br (1), Cl (2), F (4) Br, Cl, F Multiple halogens create steric and electronic challenges in substitution reactions

Reactivity in Cross-Coupling Reactions

  • Vinyl Group Advantage : The vinyl group in this compound enables participation in Heck reactions, forming styrene derivatives or conjugated polymers. In contrast, compounds like 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene (with a nitro group) or 1-bromo-2-chloro-4-fluorobenzene (with multiple halogens) are less suitable for such reactions due to electron-withdrawing effects or steric bulk .
  • Electronic Effects : The trifluoromethoxy group in 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene strongly deactivates the aromatic ring, making it less reactive in nucleophilic substitutions compared to the vinyl-substituted analog .

Electronic and Steric Considerations

  • Electron-Donating vs. Withdrawing Groups : Compounds like 3-bromo-4-fluorotoluene (methyl group) exhibit enhanced electron density on the ring, favoring electrophilic substitution. In contrast, the vinyl group in this compound provides π-electron density for metal-catalyzed couplings .
  • Steric Hindrance : Bulky substituents, such as the thioether in 1-bromo-2-[[(3-chloro-4-fluorophenyl)thio]methyl]-4-fluorobenzene, reduce accessibility to the reactive site, limiting catalytic efficiency .

Biological Activity

4-Bromo-2-fluoro-1-vinylbenzene is a compound of increasing interest in various fields of research, particularly in medicinal chemistry and materials science. This article delves into its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C8_8H6_6BrF
  • Molecular Weight : 203.03 g/mol
  • CAS Number : 627463-17-6

This compound features a vinyl group attached to a benzene ring, with bromine and fluorine substituents that influence its reactivity and biological activity.

Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives in antiviral applications, particularly against SARS-CoV-2. Research indicates that certain derivatives exhibit significant inhibitory effects on viral proteases, which are crucial for viral replication. For instance, molecular docking studies suggest that these compounds can effectively bind to the main protease of the virus, potentially leading to new antiviral therapies .

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. The compound's mechanism appears to involve the generation of reactive oxygen species (ROS), which leads to apoptosis in cancer cells. This effect has been observed in melanoma models, where the compound exhibited notable anti-metastatic properties .

Study 1: Antiviral Efficacy Against SARS-CoV-2

A study conducted on the inhibitory effects of various vinylbenzene derivatives found that this compound showed promising results in inhibiting the main protease of SARS-CoV-2. The docking analysis revealed strong interactions between the compound and the protease, suggesting its potential as a lead compound for further drug development .

Study 2: Cytotoxicity in Melanoma Cells

In a separate investigation focusing on melanoma cells (B16F10-Nex2), it was found that treatment with this compound resulted in significant cytotoxic effects. The study utilized flow cytometry to analyze apoptotic markers and demonstrated that the compound induced apoptosis through mitochondrial pathways, characterized by decreased mitochondrial membrane potential and activation of caspases .

Data Table: Biological Activity Summary

Biological Activity Effect Mechanism References
AntiviralInhibition of SARS-CoV-2Binding to viral protease
CytotoxicityInduction of apoptosisROS generation, mitochondrial pathway

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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